molecular formula C11H14ClFN2 B1383730 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2059938-39-3

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1383730
CAS RN: 2059938-39-3
M. Wt: 228.69 g/mol
InChI Key: WAXLXZMCDSMOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride (2FMEHCl) is a synthetic derivative of the indole nucleus found in many naturally occurring alkaloids. It is used as a research chemical for various scientific research applications.

Scientific Research Applications

  • Amine-Induced Rearrangements : Amine-induced rearrangements of related indole derivatives have been explored. These rearrangements yield a variety of products, including β-substituted tryptamines and indole β-aminoketones, which are of interest in synthetic chemistry and pharmacology (Sanchez & Parcell, 1990).

  • Synthesis and Structural Evaluation : The synthesis and crystal structures of closely related indole derivatives have been reported. These studies involve the Diels-Alder cycloaddition and Mannich reactions, contributing to the understanding of indole chemistry (Kukuljan, Kranjc & Perdih, 2016).

  • Antimicrobial and Antiinflammatory Activities : Research into heterocycles derived from indole carbohydrazides, including those with fluoro substitutions, has shown promising antimicrobial, antiinflammatory, and antiproliferative activities. These findings are significant for the development of new therapeutic agents (Narayana, Ashalatha, Raj & Sarojini, 2009).

  • Analgesic and Anti-Inflammatory Activities : The synthesis of novel indole derivatives has shown potential in producing compounds with analgesic and anti-inflammatory properties. Such research contributes to the development of new drugs with reduced side effects (Rajashree & Harinath, 2011).

  • Fluorogenic Reagent for Detection of Amines : A fluorogenic reagent based on a related structure has been developed for analyzing primary amines. This is important in biochemical and pharmaceutical analysis (Chen & Novotny, 1997).

  • Nickel Ferrite Nanoparticles in Synthesis : The use of nickel ferrite nanoparticles in the synthesis of indole derivatives has been explored, demonstrating the utility of these nanoparticles in facilitating chemical reactions (Rao et al., 2019).

  • Crystal Structure and Hirshfeld Surface Analysis : Studies on the crystal structure and Hirshfeld surface analysis of closely related hydrochloride salts provide insights into the molecular interactions and crystal packing of these compounds (Ullah & Stoeckli-Evans, 2021).

  • Synthesis of Indole Alkaloids : Research into the synthesis of indole alkaloids from marine sponges reveals the potential of these natural products in drug discovery and development (McKay, Carroll, Quinn & Hooper, 2002).

properties

IUPAC Name

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLXZMCDSMOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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